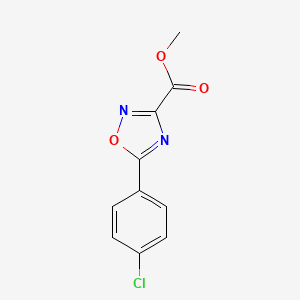
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Aplicaciones Científicas De Investigación
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various applications in scientific research, including as a potential anticancer agent, antimicrobial agent, and antiviral agent. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have antibacterial activity against gram-positive and gram-negative bacteria. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Mecanismo De Acción
The mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is not fully understood. However, it has been suggested that methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate in lab experiments is its relatively low cost and easy synthesis. However, one limitation is its low solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several future directions for methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate research, including the development of novel methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its potential applications in various fields, including cancer therapy, antimicrobial therapy, and antiviral therapy.
In conclusion, methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate and its derivatives.
Métodos De Síntesis
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be synthesized through a variety of methods, including the reaction of 4-chlorobenzohydrazide with methyl oxalyl chloride, followed by cyclization with triethylamine. Another method involves the reaction of 4-chlorobenzohydrazide with methyl chloroformate, followed by cyclization with potassium carbonate. The yield of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate using these methods ranges from 60-80%.
Propiedades
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQNCSCSPMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

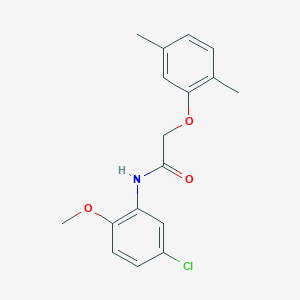

![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
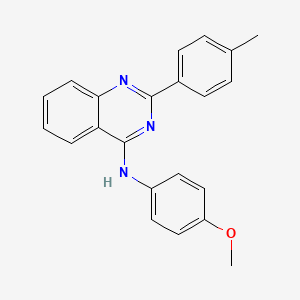

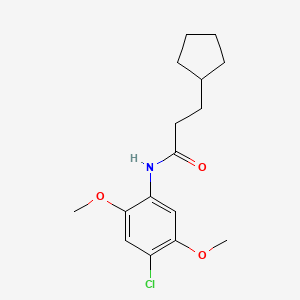

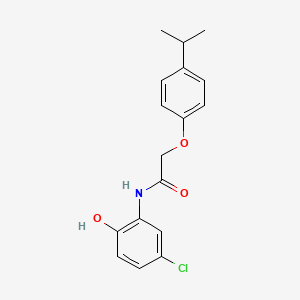
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
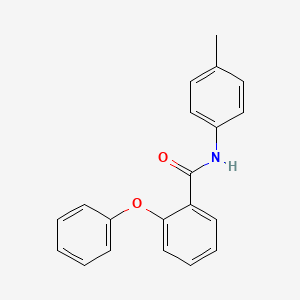
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)